molecular formula C17H13Cl2N3O3S B2551732 2-(2,4-dichlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 898443-96-4

2-(2,4-dichlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2551732
CAS No.: 898443-96-4
M. Wt: 410.27
InChI Key: VIXXVPVVZFGPNK-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dichlorophenoxy group, an oxadiazole ring, and a methylthio-substituted phenyl group, making it a subject of study in synthetic chemistry and applied sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to its combination of a dichlorophenoxy group, an oxadiazole ring, and a methylthio-substituted phenyl group.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3S/c1-26-14-5-3-2-4-11(14)16-21-22-17(25-16)20-15(23)9-24-13-7-6-10(18)8-12(13)19/h2-8H,9H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXXVPVVZFGPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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